((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol
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Overview
Description
The compound ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol is a complex organic molecule characterized by its spirocyclic structure This compound features multiple chiral centers, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
Introduction of the isopropyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively, using appropriate reagents such as isopropyl halides and phenylboronic acids.
Functionalization of the methanol moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of catalysts and green chemistry principles can help minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield a fully saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitric acid, halogens, or other electrophilic reagents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol: can be compared with other similar compounds, such as:
Spirocyclic compounds: These compounds share the spirocyclic core structure but may differ in the substituents attached to the core.
Chiral alcohols: These compounds contain chiral centers and an alcohol moiety, similar to the target compound.
Phenyl-substituted compounds: These compounds feature a phenyl group, which can influence their chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl]methanol |
InChI |
InChI=1S/C18H27NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,12-13,15-17,20H,10-11H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1 |
InChI Key |
SNUBXWZAKGSKIF-FUJDEKNSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)CO)C(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC2(N1C)C(CC(O2)CO)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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